![molecular formula C12H16N4O2 B12522190 5-[3-methoxy-4-(2-methylpropoxy)phenyl]-2H-tetrazole CAS No. 651769-84-5](/img/structure/B12522190.png)
5-[3-methoxy-4-(2-methylpropoxy)phenyl]-2H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-methoxy-4-(2-methylpropoxy)phenyl]-2H-tetrazole is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The compound also features a methoxy group and a 2-methylpropoxy group attached to a phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-methoxy-4-(2-methylpropoxy)phenyl]-2H-tetrazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxy-4-(2-methylpropoxy)benzaldehyde with sodium azide in the presence of a catalyst to form the tetrazole ring. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-[3-methoxy-4-(2-methylpropoxy)phenyl]-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing rings or open-chain compounds.
Substitution: The methoxy and 2-methylpropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other nitrogen-containing compounds.
Aplicaciones Científicas De Investigación
5-[3-methoxy-4-(2-methylpropoxy)phenyl]-2H-tetrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-[3-methoxy-4-(2-methylpropoxy)phenyl]-2H-tetrazole involves its interaction with molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, influencing the compound’s binding affinity and activity. The methoxy and 2-methylpropoxy groups may also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties.
Comparación Con Compuestos Similares
Similar Compounds
5-[3-methoxy-4-(2-methylpropoxy)phenyl]-1H-tetrazole: Similar structure but with a different position of the tetrazole ring.
3-methoxy-4-(2-methylpropoxy)benzoic acid: Lacks the tetrazole ring but has similar substituents on the phenyl ring.
2-methyl-4-(2-methylpropoxy)phenyl tetrazole: Different substitution pattern on the phenyl ring.
Uniqueness
5-[3-methoxy-4-(2-methylpropoxy)phenyl]-2H-tetrazole is unique due to its specific combination of functional groups and the presence of the tetrazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
651769-84-5 |
|---|---|
Fórmula molecular |
C12H16N4O2 |
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
5-[3-methoxy-4-(2-methylpropoxy)phenyl]-2H-tetrazole |
InChI |
InChI=1S/C12H16N4O2/c1-8(2)7-18-10-5-4-9(6-11(10)17-3)12-13-15-16-14-12/h4-6,8H,7H2,1-3H3,(H,13,14,15,16) |
Clave InChI |
HHBHSFYIVSNIKS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=C(C=C(C=C1)C2=NNN=N2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


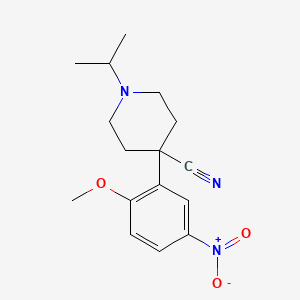


![1-Propanone, 3-[(2-methoxy-4-nitrophenyl)amino]-1,3-diphenyl-](/img/structure/B12522127.png)
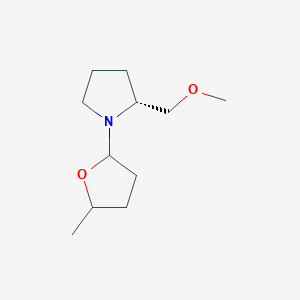
![3-(4-Ethoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12522147.png)

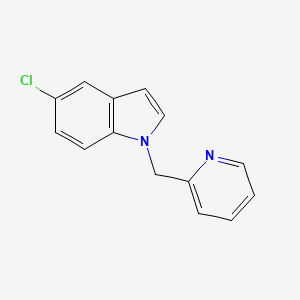
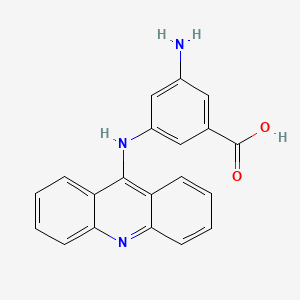
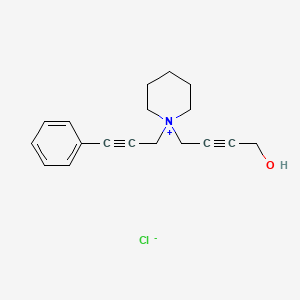
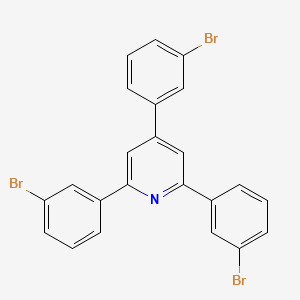
![Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro-](/img/structure/B12522177.png)
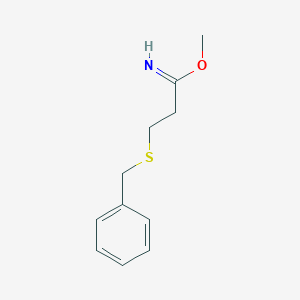
![Methanone, (4-bromophenyl)[5-(4-bromophenyl)-3-phenyl-2-furanyl]-](/img/structure/B12522186.png)
